Vemurafenib

Overview

Description

Vemurafenib, sold under the brand name Zelboraf, is a medication primarily used for the treatment of late-stage melanoma. It is a selective inhibitor of the B-Raf enzyme, specifically targeting the BRAF V600E mutation, which is present in approximately 50% of melanoma cases . This mutation leads to uncontrolled cell growth and proliferation, making this compound a critical therapeutic agent in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vemurafenib is synthesized through a multi-step chemical process The synthesis begins with the preparation of the core structure, which involves the formation of a pyrrolo[2,3-b]pyridine ringThe final step involves the sulfonation of the compound to produce the active drug .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Vemurafenib undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different pharmacological properties .

Scientific Research Applications

Vemurafenib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with target proteins.

Biology: Helps in understanding the role of BRAF mutations in cell signaling and cancer progression.

Medicine: Primarily used in the treatment of melanoma, but also investigated for other cancers such as colorectal and thyroid cancer.

Industry: Utilized in the development of new therapeutic agents targeting similar pathways

Mechanism of Action

Vemurafenib exerts its effects by selectively inhibiting the mutated BRAF V600E kinase. This inhibition blocks the downstream signaling pathways, specifically the RAS-RAF-MEK-ERK pathway, which is responsible for cell proliferation and survival. By inhibiting this pathway, this compound induces apoptosis (programmed cell death) in melanoma cells harboring the BRAF V600E mutation .

Comparison with Similar Compounds

Dabrafenib: Another BRAF inhibitor used for the treatment of melanoma with BRAF V600E mutation.

Sorafenib: A multi-kinase inhibitor that targets several kinases, including BRAF, but is less selective than vemurafenib.

Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors for enhanced efficacy

Uniqueness of this compound: this compound is unique due to its high selectivity for the BRAF V600E mutation, making it highly effective in patients with this specific mutation. Its ability to induce rapid tumor regression and improve overall survival rates in melanoma patients sets it apart from other similar compounds .

Biological Activity

Vemurafenib is a targeted therapy primarily used for the treatment of melanoma with the BRAF V600E mutation. It is a selective inhibitor of the mutated BRAF kinase, which plays a critical role in the MAPK signaling pathway, leading to cell proliferation and survival. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies that highlight its therapeutic potential.

This compound specifically targets the BRAF V600E mutation, which is responsible for approximately 95% of BRAF mutations in melanoma. By inhibiting this mutated form of BRAF, this compound disrupts downstream signaling in the MAPK pathway, leading to:

- Decreased cellular proliferation : Inhibition of BRAF V600E results in reduced activation of MEK and ERK, key proteins in the signaling cascade that promotes cell division.

- Increased apoptosis : The disruption of the signaling pathway leads to programmed cell death in melanoma cells harboring the BRAF mutation .

- Cell cycle arrest : Studies have shown that this compound induces G1 phase cell cycle arrest in treated melanoma cells .

| Mechanism | Description |

|---|---|

| BRAF Inhibition | Selective inhibition of mutated BRAF V600E |

| MAPK Pathway Disruption | Decreased MEK and ERK activation |

| Apoptosis Induction | Increased programmed cell death |

| Cell Cycle Arrest | G1 phase arrest leading to reduced proliferation |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Oral Bioavailability : It is administered orally with high bioavailability.

- Dose-Dependent Effects : Preclinical studies demonstrated potent anti-tumor effects at varying doses (5-1000 mg/kg) without significant toxicity .

- Long Half-Life : The drug has a half-life that supports once or twice daily dosing, facilitating patient compliance.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-Life | 57 hours (average) |

| Dosing Frequency | Once or twice daily |

Clinical Efficacy

This compound has been extensively studied in clinical trials for its efficacy against metastatic melanoma. Key findings include:

- High Response Rates : Clinical trials reported response rates exceeding 50% in patients with BRAF V600E mutations .

- Progression-Free Survival : Patients treated with this compound showed significantly prolonged progression-free survival compared to historical controls .

- Combination Therapies : Studies indicate that combining this compound with immunotherapies enhances antitumor responses. For instance, it has been shown to improve the effectiveness of adoptive T-cell therapies by creating a more permissive tumor microenvironment .

Case Study Highlights

- Phase II Study in Melanoma :

- Long-Term Efficacy in Colorectal Cancer :

Properties

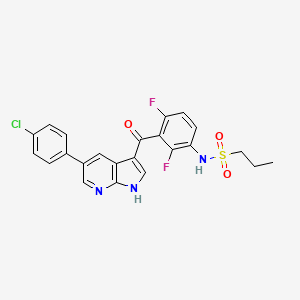

IUPAC Name |

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXBXXGIAQBQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238710 | |

| Record name | Vemurafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL, Practically insoluble in aqueous media | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Vemurafenib is an orally available inhibitor of mutated BRAF-serine-threonine kinase. Vemurafenif is a small molecule that interacts as a competitive inhibitor of the mutated species of BRAF. It is especially potent against the BRAF V600E mutation. Vemurafenib blocks downstream processes to inhibit tumour growth and eventually trigger apoptosis. Vemurafenib does not have antitumour effects against melanoma cell lines with the wild-type BRAF mutation., Cutaneous squamous cell carcinoma (cuSCC) has been reported in patients with metastatic melanoma and CRC treated with vemurafenib. Clinical findings indicate that cuSCC may be related to treatment with vemurafenib. In order to understand the potential mechanism by which vemurafenib treatment contributes to development of cuSCC, vemurafenib was tested in vivo in the A431 cuSCC xenograft model. There was dose-dependent tumour growth stimulation of the xenograft tumours at doses higher than 25 mg/kg bid. The optimal dose of 75 mg/kg bid of vemurafenib caused a 103% induction of growth compared to the control (p=0.002). Immunohistochemistry showed staining of pERK only in the tumour samples treated with vemurafenib (75 mg/kg) as compared to the vehicle treated control group. Combination studies of vemurafenib and a MEK inhibitor, RO5068760, were performed to confirm inhibition of pERK., The effect of vemurafenib on RAF-MEK-ERK pathway inhibition was investigated in a panel of cancer cell lines, including melanoma cell lines expressing BRAFV600E, BRAFV600D, BRAFV600R, or BRAFWT. MEK and ERK phosphorylation (pMEK and pERK respectively) immunoassays were conducted to measure the levels of pMEK and pERK in various cancer cells treated with vemurafenib compared to vehicle control In cells expressing mutated BRAF (Colo829,WM2664 and WM1341D), vemurafenib inhibited both pERK and pMEK in a dose dependent manner. However, cells expressing BRAF WT vemurafenib induced rather than inhibited ERK or MEK phosphorylation in the cells expressing BRAFWT, such as HCT116, CHL-1 and SK-MEL-2 cells., Vemurafenib is a low molecular weight, orally available, inhibitor of some mutated forms of BRAF serine-threonine kinase, including BRAFV600E. Vemurafenib also inhibits other kinases in vitro such as CRAF, ARAF, wild-type BRAF, SRMS, ACK1, MAP4K5 and FGR at similar concentrations. Some mutations in the BRAF gene including V600E result in constitutively activated BRAF proteins, which can cause cell proliferation in the absence of growth factors that would normally be required for proliferation. Vemurafenib has anti-tumor effects in cellular and animal models of melanomas with mutated BRAFV600E. | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

918504-65-1 | |

| Record name | Vemurafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vemurafenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VEMURAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207SMY3FQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

272°C | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.